

Technical Support Center: Characterization of Substituted Pyrrolopyrimidines

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one
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Welcome to the technical support center for the characterization of substituted pyrrolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of heterocyclic compounds. The pyrrolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.^{[1][2][3]} However, its unique electronic properties and potential for isomerism can present significant characterization hurdles.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming these challenges, ensuring the unambiguous identification and purification of your target molecules.

Section 1: Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and step-by-step solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for the structural elucidation of substituted pyrrolopyrimidines. However, the presence of nitrogen atoms and the potential for complex substitution patterns can lead to ambiguous spectra.

Question: Why are the proton signals in my substituted pyrrolopyrimidine broad, and how can I sharpen them?

Answer:

Signal broadening in the ^1H NMR spectra of substituted pyrrolopyrimidines is a common issue that can obscure important structural details. The primary causes are often related to the chemical environment of the nitrogen atoms within the heterocyclic system.

- Causality:
 - Quadrupolar Broadening: The ^{14}N isotope, which is the most abundant nitrogen isotope, possesses a quadrupole moment. This can lead to efficient relaxation of adjacent protons, causing their signals to broaden.^[4] The extent of broadening depends on the symmetry of the nitrogen's electronic environment; less symmetric environments result in more significant broadening.^[4]
 - Prototropic Tautomerism and Isomerization: Pyrrolopyrimidines can exist as tautomers or conformational isomers, which may be in intermediate exchange on the NMR timescale. This chemical exchange can lead to significant line broadening. Adding a small amount of acid, such as trifluoroacetic acid (TFA), can often resolve this issue by protonating the nitrogen atoms and shifting the equilibrium to a single, more stable form, resulting in sharper signals.^{[1][5]}
 - Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening.
- Troubleshooting Protocol:
 - Sample Purity Check: Ensure your sample is free from paramagnetic impurities by passing it through a small plug of silica gel or celite.

- Acidification: To address broadening due to chemical exchange, add a drop of deuterated trifluoroacetic acid (TFA-d) or a similar deuterated acid to your NMR sample. Acquire the spectrum again and observe if the signals have sharpened.[1][5]
- Temperature Variation: Acquire spectra at different temperatures. Lowering the temperature may slow down exchange processes, leading to sharper signals for individual tautomers or conformers. Conversely, increasing the temperature might coalesce the signals into a sharp average.
- Use of ^{15}N -Enriched Materials: If feasible for your synthesis, using ^{15}N -labeled starting materials can eliminate quadrupolar broadening from ^{14}N , as ^{15}N is a spin- $\frac{1}{2}$ nucleus and does not have a quadrupole moment.[4][6]

Question: I am having difficulty distinguishing between N-7 and N-9 substituted pyrrolopyrimidine isomers. How can I use NMR to differentiate them?

Answer:

The regioselectivity of substitution on the pyrrole nitrogen (N-7) versus the pyrimidine nitrogen (N-9, if applicable in the specific pyrrolopyrimidine isomer) is a common challenge. While their ^1H NMR spectra can be very similar, subtle differences in chemical shifts and the use of 2D NMR techniques can aid in their differentiation.[1]

- Causality:
 - The electronic environment of the protons on the pyrrolopyrimidine core is slightly different depending on the position of the substituent. This results in small but often consistent differences in their chemical shifts.
 - Nuclear Overhauser Effect (NOE) correlations can provide through-space information about the proximity of the substituent to specific protons on the core, which can be diagnostic for the substitution pattern.
- Troubleshooting Protocol:
 - Detailed ^1H NMR Analysis: Carefully compare the chemical shifts of the pyrrole and pyrimidine protons. For 7-deazapurine (pyrrolo[2,3-d]pyrimidine) derivatives, the chemical

shifts of H-5 and H-6 on the pyrrole ring can be informative.[7]

- 2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum. Look for cross-peaks between the protons of your substituent (e.g., the benzylic protons of a benzyl group) and the protons on the pyrrolopyrimidine core. For an N-7 substituted isomer, you would expect to see an NOE between the substituent's protons and the H-5 and/or H-6 protons. For an N-9 substituted isomer, the NOE would be to different protons on the pyrimidine ring.
- ^1H - ^{13}C HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range couplings between protons and carbons. Look for correlations between the protons of your substituent and the carbons of the pyrrolopyrimidine core. The specific correlations observed can help pinpoint the site of substitution.[5]
- Reference Comparison: If available, compare your spectral data with literature values for known N-7 and N-9 substituted analogs.[6][8]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining fragmentation information to confirm the structure of substituted pyrrolopyrimidines.

Question: I am not observing a clear molecular ion peak in the mass spectrum of my substituted pyrrolopyrimidine. What could be the issue?

Answer:

The absence or low intensity of the molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) can be a common problem, particularly with certain ionization techniques and for molecules with labile functional groups.

- Causality:
 - Extensive Fragmentation: Electron Ionization (EI) can be a high-energy technique that leads to extensive fragmentation, sometimes to the extent that the molecular ion is not observed.[9]

- Poor Ionization Efficiency: The compound may not ionize efficiently under the chosen conditions.
- In-source Fragmentation/Decomposition: The compound may be thermally labile and decompose in the ion source before it can be analyzed.
- Troubleshooting Protocol:
 - Switch to a Softer Ionization Technique: If you are using EI, switch to a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for polar, non-volatile molecules and often yields a prominent protonated molecule ($[M+H]^+$) or other adducts.
 - Optimize Ion Source Conditions: Adjust the ion source parameters, such as temperature and voltages, to minimize in-source fragmentation.
 - Check for Adduct Formation: In ESI, look for common adducts such as $[M+Na]^+$ or $[M+K]^+$, which can sometimes be more stable and prominent than the $[M+H]^+$ ion.
 - Apply the Nitrogen Rule: Remember that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This can help you identify the molecular ion peak if it is present but weak.[\[10\]](#)

Question: How can I interpret the fragmentation pattern of my substituted pyrrolopyrimidine in ESI-MS/MS?

Answer:

The fragmentation of substituted pyrrolopyrimidines in ESI-MS/MS is highly dependent on the nature and position of the substituents. However, some general fragmentation pathways are commonly observed.

- Causality:
 - Fragmentation is initiated at the most labile bonds and is directed by the functional groups present.
 - The pyrrolopyrimidine core itself can undergo characteristic ring cleavages.

- General Fragmentation Pathways:
 - Loss of Substituents: The initial fragmentation often involves the loss of substituents from the core. For example, a benzyl group may be lost as a benzyl radical or cation.
 - Cleavage of the Pyrimidine Ring: The pyrimidine ring can undergo retro-Diels-Alder-type cleavages or loss of small neutral molecules like HCN.
 - Cleavage of the Pyrrole Ring: The pyrrole ring can also fragment, though this is often secondary to cleavages in the pyrimidine ring or loss of substituents.
 - Influence of Substituents: The fragmentation pathways are significantly influenced by the substituents. For example, an amide substituent will show characteristic amide bond cleavage.^{[9][11]}
- Troubleshooting Protocol:
 - High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate masses for the parent and fragment ions. This will allow you to determine the elemental composition of each ion and propose logical fragmentation pathways.^{[5][11]}
 - Systematic Analysis: Start by identifying the precursor ion and then analyze the major fragment ions. Propose neutral losses and relate them to the structure of your molecule.
 - Literature Comparison: Compare your observed fragmentation patterns with those reported in the literature for similar pyrrolopyrimidine derivatives.^[9]

Chromatography and Purification

The purification of substituted pyrrolopyrimidines can be challenging due to their polarity and the potential for co-eluting isomers and impurities.

Question: My substituted pyrrolopyrimidine is streaking on the silica gel TLC plate and giving poor peak shape during flash chromatography. How can I improve the separation?

Answer:

Streaking and poor peak shape on silica gel are common for basic nitrogen-containing heterocycles like pyrrolopyrimidines. This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.

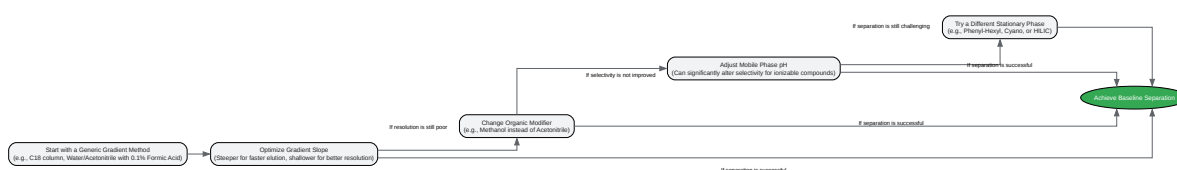
- Causality:
 - Acid-Base Interactions: The lone pairs on the nitrogen atoms of the pyrrolopyrimidine ring can interact strongly with the acidic protons of the silanol groups on the silica gel, leading to tailing and irreversible adsorption.
- Troubleshooting Protocol:
 - Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia (as a solution in methanol) to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[\[12\]](#)
 - Use an Alternative Stationary Phase:
 - Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.[\[12\]](#)
 - Reversed-Phase Chromatography: For polar compounds, reversed-phase (C18) flash chromatography is an excellent option. Use a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[\[2\]](#)[\[12\]](#)[\[13\]](#)
 - Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another effective technique for purifying polar compounds.[\[12\]](#)[\[14\]](#)

Question: I am struggling to separate regioisomers of my substituted pyrrolopyrimidine by HPLC. What strategies can I employ?

Answer:

Separating regioisomers is a common challenge in the purification of substituted pyrrolopyrimidines. A systematic approach to HPLC method development is required to achieve baseline separation.

- Causality:
 - Regioisomers often have very similar polarities and physicochemical properties, making them difficult to separate using standard chromatographic conditions.
- HPLC Method Development Workflow:



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Caption: HPLC Method Development Workflow for Isomer Separation.

- Key Considerations:
 - Column Selection: Start with a standard C18 column, but if separation is not achieved, try a column with a different selectivity, such as a phenyl-hexyl or a cyano column.[13]
 - Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity. Also, adjusting the pH of the aqueous phase can be very effective for ionizable compounds like pyrrolopyrimidines.[13][15]
 - Gradient Optimization: A shallow gradient will provide more time for the isomers to separate on the column.[16]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and general characterization of substituted pyrrolopyrimidines.

Q1: What are some common side products in the synthesis of 4-amino-substituted pyrrolo[2,3-d]pyrimidines?

A1: The synthesis of 4-amino-substituted pyrrolo[2,3-d]pyrimidines often proceeds via a 4-chloro intermediate.^{[7][14][17]} Common side products can include:

- **Hydrolysis Product:** Reaction of the 4-chloro intermediate with any residual water can lead to the formation of the corresponding 4-hydroxy-pyrrolo[2,3-d]pyrimidine.
- **Dimroth Rearrangement Products:** Under certain conditions, particularly with heat, substituted pyrrolopyrimidines can undergo a Dimroth rearrangement to form isomeric products.^[1]
- **Over-alkylation/arylation:** If the starting materials or reagents are not carefully controlled, multiple substitutions can occur.

Q2: My high-resolution mass spectrometry (HRMS) data is accurate, but the NMR spectrum is complex and doesn't seem to match the expected structure. What could be the problem?

A2: If your HRMS data confirms the elemental composition of your target molecule but the NMR is ambiguous, consider the following possibilities:

- **Presence of Isomers:** You may have a mixture of regioisomers or stereoisomers that are not separable by your purification method. As discussed in the troubleshooting section, advanced NMR techniques like NOESY can help in identifying the major isomer.
- **Rotamers:** If your molecule has bulky substituents, you may be observing multiple rotamers that are slowly interconverting on the NMR timescale, leading to a complex spectrum with more signals than expected. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals.

- Tautomers: As mentioned earlier, the presence of multiple tautomers can also lead to a complex NMR spectrum.

Q3: What is a quick way to check for the successful synthesis of a pyrrolo[2,3-d]pyrimidine core?

A3: In the ^1H NMR spectrum, the appearance of characteristic signals for the pyrrole protons (H-5 and H-6) and the pyrimidine proton (H-2) is a good indication of the formation of the core structure. For example, in many 7H-pyrrolo[2,3-d]pyrimidines, the H-2 proton appears as a singlet downfield (around 8.3-8.6 ppm), and the H-5 and H-6 protons appear as doublets or doublets of doublets in the aromatic region.^[7] The exact chemical shifts will depend on the substitution pattern.^{[5][14][18]}

Q4: Are there any specific safety precautions I should take when working with pyrrolopyrimidine derivatives?

A4: As with any chemical research, it is crucial to follow standard laboratory safety procedures. Since many pyrrolopyrimidine derivatives are being developed as potent biological agents, it is prudent to treat all new compounds as potentially hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheet (SDS) for all reagents and solvents used in your synthesis.

Section 3: Data and Experimental Protocols

Typical NMR Chemical Shift Ranges

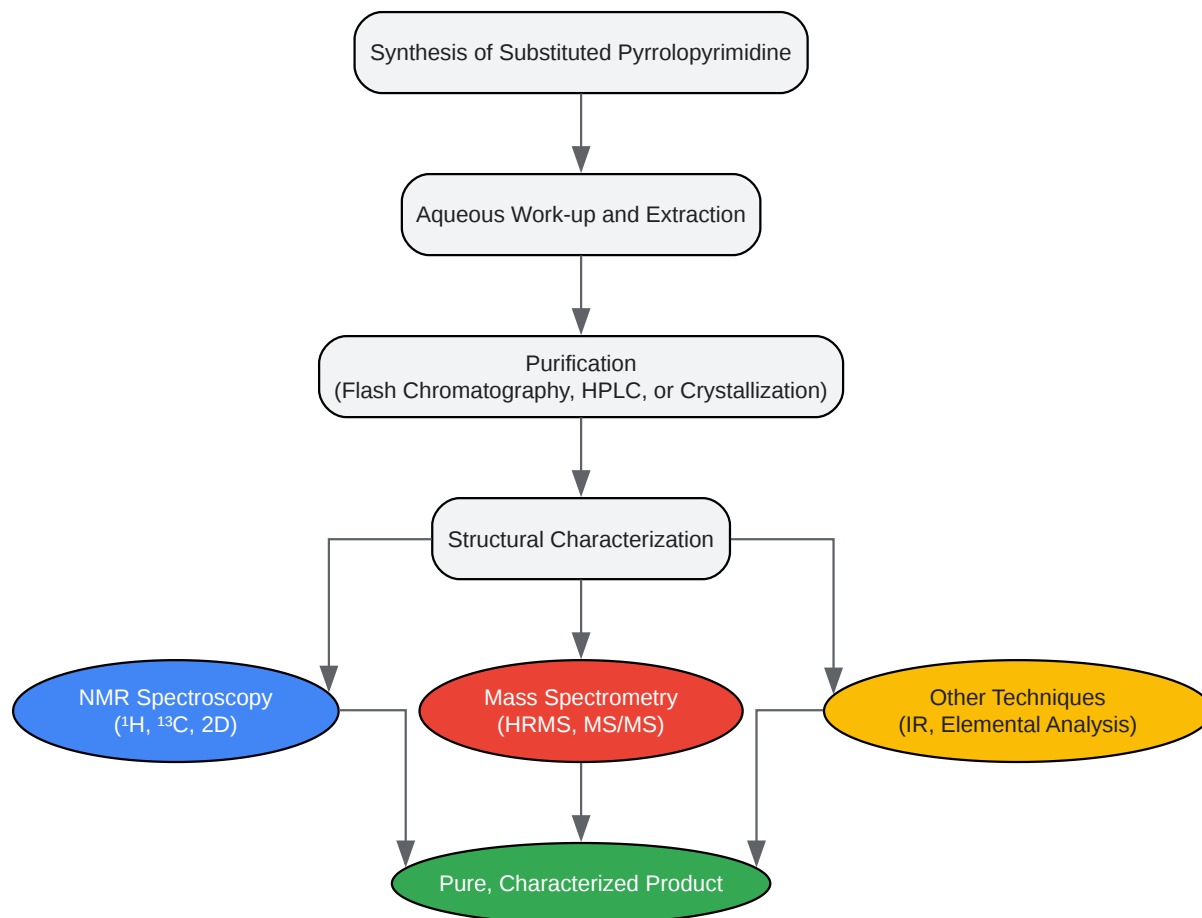
The following table provides typical ^1H and ^{13}C NMR chemical shift ranges for the core protons and carbons of a 7H-pyrrolo[2,3-d]pyrimidine scaffold. These values can vary significantly depending on the nature and position of the substituents.

Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Notes
H-2	8.0 - 9.0	150 - 155	Typically a singlet.
C-4	-	150 - 158	Quaternary carbon, position of many substitutions.
H-5	6.5 - 7.5	98 - 105	Doublet or doublet of doublets, coupled to H-6.
H-6	7.0 - 8.0	120 - 130	Doublet or doublet of doublets, coupled to H-5.
C-7a	-	150 - 154	Quaternary carbon.
N7-H	11.0 - 12.0	-	Often a broad singlet, exchangeable with D ₂ O.

Data compiled from references[5][7]

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted pyrrolopyrimidine.



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Caption: General Workflow for Pyrrolopyrimidine Synthesis and Characterization.

References

- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. *Journal of Medicinal Chemistry*, 65(12), 8303–8331.
- Gevorgyan, A., et al. (2025).
- Hara, T., et al. (2017). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. *The*

Journal of Organic Chemistry, 82(1), 107-120.

- Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
- University of Ottawa. (n.d.). Nitrogen NMR. uOttawa NMR Facility.
- Han, S.-J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 37(1), 2464-2477.
- BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles. BenchChem Technical Support.
- Obika, S., et al. (2017). Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs. *The Journal of Organic Chemistry*, 82(1), 107-120.
- Patel, H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. *Molecules*, 28(18), 6699.
- Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis.
- Xu, G., et al. (2025). Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. *Journal of Medicinal Chemistry*.
- Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
- Lab-ex Kft. (n.d.).
- Gevorgyan, A., et al. (2025).
- Mphahlele, M. J., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. *Medicinal Chemistry Research*, 31(7), 1145–1159.
- Al-Ostath, A., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 37(1), 1838-1853.
- Ali, M. A., et al. (2022).
- Zhang, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. *Rapid Communications in Mass Spectrometry*, 27(24), 2773-2782.
- Gangjee, A., et al. (2014). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. *Bioorganic & Medicinal Chemistry*, 22(15), 4047-4063.
- Sharma, P., & Kumar, V. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. *International Journal of Pharmacy and Pharmaceutical Sciences*, 4(Suppl 5), 135-139.
- Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.

- Adel, M., et al. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. *Drug Research*, 68(11), 609-622.
- Semantic Scholar. (n.d.). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines.
- Pandey, P. K. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. *PharmaGuru*.
- ResearchGate. (n.d.). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected....
- SciSpace. (n.d.). A review on method development by hplc.
- Life Science Journal. (2008).
- Semantic Scholar. (2022). Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors.
- YouTube. (2021). Proton NMR Analysis to identify Isomers.
- SpectraBase. (n.d.). 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione, 5-(4-methoxyphenyl)-6-phenyl-.
- Wang, Y., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
- JETIR. (n.d.).
- Apollo. (2025). ARTICLE.
- Chemistry Steps. (2025). The Nitrogen Rule in Mass Spectrometry.
- ResearchGate. (2025). (PDF) Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies.
- Organomation. (2025). 5 Common Nitrogen Issues in LC-MS.
- Chromatography Online. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Han, S.-J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. *PubMed Central*.
- MDPI. (n.d.).
- Drug Development and Delivery. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
- MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of β -Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.

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Sources

- 1. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. jetir.org [jetir.org]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. pharmaguru.co [pharmaguru.co]
- 13. japsonline.com [japsonline.com]
- 14. scispace.com [scispace.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Support Center: Characterization of Substituted Pyrrolopyrimidines]. BenchChem, [2026]. [Online PDF]. Available at:

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